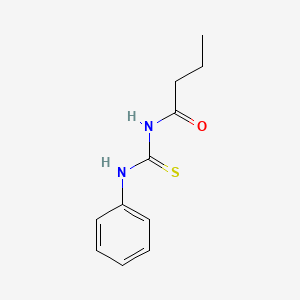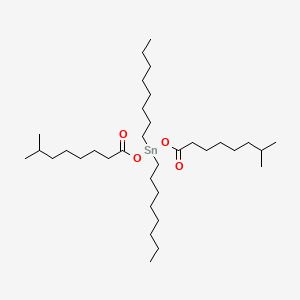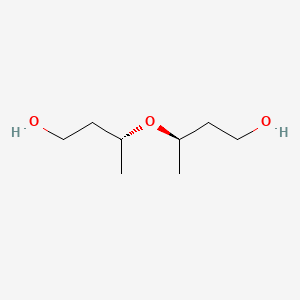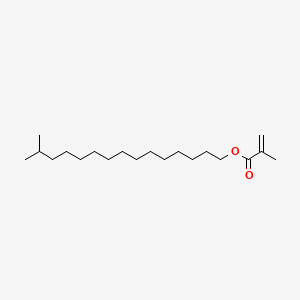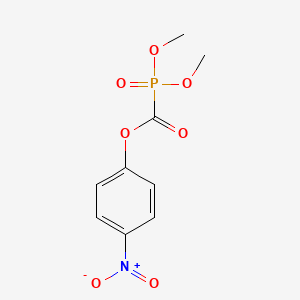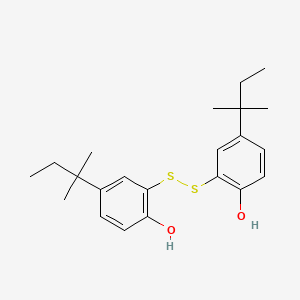
Dithiobis(4-(1,1-dimethylpropyl)phenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiobis(4-(1,1-dimethylpropyl)phenol) is an organic compound with the molecular formula C22H30O2S2 It is characterized by the presence of two phenolic groups connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(4-(1,1-dimethylpropyl)phenol) typically involves the reaction of 4-(1,1-dimethylpropyl)phenol with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4-(1,1-dimethylpropyl)phenol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
In an industrial setting, the production of Dithiobis(4-(1,1-dimethylpropyl)phenol) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dithiobis(4-(1,1-dimethylpropyl)phenol) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used to cleave the disulfide bond.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenolic groups.
Wissenschaftliche Forschungsanwendungen
Dithiobis(4-(1,1-dimethylpropyl)phenol) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in biochemical assays to study protein-protein interactions and redox biology.
Industry: It is used as an additive in the production of rubber and plastics to enhance their stability and durability.
Wirkmechanismus
The mechanism of action of Dithiobis(4-(1,1-dimethylpropyl)phenol) involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to act as a redox buffer. This property is particularly useful in biological systems where it can modulate the redox state of proteins and other biomolecules. The phenolic groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,1-Dimethylpropyl)phenol: The monomeric form without the disulfide bond.
Bisphenol A: Another phenolic compound with two phenol groups connected by a different linker.
Dithiobis(2-nitrobenzoic acid): A compound with a similar disulfide linkage but different aromatic groups.
Uniqueness
Dithiobis(4-(1,1-dimethylpropyl)phenol) is unique due to its specific combination of phenolic groups and disulfide linkage. This structure imparts distinct redox properties and reactivity, making it valuable in various applications where redox modulation and stability are crucial.
Eigenschaften
CAS-Nummer |
32074-74-1 |
|---|---|
Molekularformel |
C22H30O2S2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-[[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]disulfanyl]-4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2S2/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-26-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 |
InChI-Schlüssel |
RZAPFEWZXAKCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


